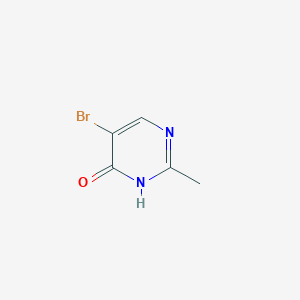

5-Bromo-2-methylpyrimidin-4-OL

Description

Significance of Halogenated Pyrimidine (B1678525) Derivatives in Contemporary Chemistry

The introduction of halogen atoms into the pyrimidine ring is a critical chemical modification that significantly alters the molecule's physicochemical properties, including its geometry, polarizability, and electron affinity. rsc.org This process, known as halogenation, can enhance the biological activity and reactivity of the parent compound, making halogenated pyrimidines highly valuable in various scientific domains. rsc.orgrsc.org

Halogenated pyrimidines are particularly crucial in medicinal chemistry and drug discovery. rsc.orgrsc.org They are found in approximately 20% of all medical drugs. rsc.org The halogen atom can improve metabolic stability, increase membrane permeability, and enhance binding affinity to biological targets. A notable application is in cancer therapy, where halogenated pyrimidines like 5-fluorouracil, bromodeoxyuridine, and iododeoxyuridine act as tumor-specific radiosensitizers, enhancing the damage to cancer cells during radiation treatment. rsc.orgresearchgate.net

Beyond pharmaceuticals, these compounds are integral to the agrochemical industry, present in about 30% of modern pesticides. rsc.org Their biological activity makes them effective against various agricultural pests and pathogens. smolecule.comontosight.ai Furthermore, halogenated pyrimidines are indispensable building blocks in organic synthesis. The halogen atom serves as a reactive handle, facilitating a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct more complex molecules. rsc.org This versatility makes them foundational components for creating novel materials, dyes, and flame retardants. rsc.org

Research Trajectory of 5-Bromo-2-methylpyrimidin-4-OL and Analogues

The research trajectory of this compound is primarily centered on its role as a versatile synthetic intermediate for producing more complex, biologically active molecules. Its chemical structure, featuring a reactive bromine atom and a hydroxyl group on the pyrimidine core, allows for diverse functionalization.

Synthesis and Chemical Properties

The synthesis of this compound is typically achieved through the electrophilic bromination of 2-methylpyrimidin-4-ol. This reaction often employs bromine (Br₂) in a solvent like acetic acid or a combination of hydrobromic acid (HBr) and an oxidizing agent such as hydrogen peroxide (H₂O₂). The electron-donating methyl group at the 2-position directs the incoming bromine atom to the 5-position of the pyrimidine ring.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1676-57-9 chemscene.comsigmaaldrich.com |

| Molecular Formula | C₅H₅BrN₂O chemscene.comsigmaaldrich.com |

| Molecular Weight | 189.01 g/mol chemscene.com |

| Synonym | 5-BROMO-2-METHYL-4(1H)-PYRIMIDINONE chemscene.com |

| Physical Form | Solid sigmaaldrich.com |

| Purity | ≥96-98% chemscene.comsigmaaldrich.com |

Role as a Synthetic Intermediate

Research has demonstrated that this compound is a valuable precursor for creating more substituted pyrimidines. For instance, it can undergo chlorination at the 4-position (by converting the hydroxyl group) to yield compounds like 5-bromo-2,4-dichloro-6-methylpyrimidine, which itself is a key building block in further synthetic pathways. researchgate.net The bromine and chlorine atoms on such resulting compounds can be selectively displaced in nucleophilic substitution reactions, allowing for the introduction of various functional groups. This compound and its derivatives serve as intermediates in the synthesis of pharmaceuticals and agrochemicals, including potential antiviral and antibacterial agents. ontosight.ai

Research on Analogues

The study of analogues of this compound highlights the broader research interest in this class of compounds. For example, the analogue 5-bromo-4-methylpyrimidin-2-ol has been identified as a potential protein kinase inhibitor, suggesting its utility in developing treatments for diseases like cancer by modulating cell signaling pathways. smolecule.com Another related compound, 5-Bromo-6-chloro-2-methylpyrimidin-4-ol , is noted for its antimicrobial properties and serves as an intermediate for other pharmaceutical agents. The investigation into these and other analogues, such as those used as ligands for the 5-HT1A receptor, underscores the significance of the halogenated methylpyrimidine scaffold in the ongoing search for new bioactive molecules. bohrium.com

Table 2: Research Applications of Selected Analogues

| Compound | Research Area/Application | Reference |

|---|---|---|

| 5-bromo-4-methylpyrimidin-2-ol | Potential protein kinase inhibitor for cancer drug development. | smolecule.com |

| 5-Bromo-6-chloro-2-methylpyrimidin-4-ol | Intermediate in synthesizing biologically active compounds, exhibits antimicrobial properties. | |

| Halogenated pyrazolo[1,5-a]pyrimidines | Investigated for anxiolytic, anti-tumor, antiviral, and anti-inflammatory properties. | rsc.org |

| Pyrido[1,2-c]pyrimidine derivatives | Synthesized as potential ligands for the 5-HT1A serotonin (B10506) receptor for depression treatment. | bohrium.com |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c1-3-7-2-4(6)5(9)8-3/h2H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXBZTJGZVILJIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=O)N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70541475 | |

| Record name | 5-Bromo-2-methylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70541475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1676-57-9 | |

| Record name | 5-Bromo-2-methylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70541475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Bromo 2 Methylpyrimidin 4 Ol and Its Analogues

Direct Synthesis Approaches to 5-Bromo-2-methylpyrimidin-4-OL Ring Systems

The formation of the core pyrimidine (B1678525) ring is the foundational step in synthesizing this compound. This can be achieved through direct cyclocondensation reactions or more elaborate multi-step sequences.

The most common and direct route to the pyrimidine core is the Pinner synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with an amidine. mdpi.com For the synthesis of 2-methylpyrimidin-4-ols, acetamidine (B91507) is the required amidine precursor. The choice of the three-carbon counterpart is critical and various functionalized precursors can be employed.

A prominent strategy involves the reaction of β-keto esters with amidines. thieme-connect.com This approach has been significantly enhanced by the use of ultrasound irradiation, which can dramatically reduce reaction times from hours to minutes (5-15 min) and improve yields (ranging from 21-97% for various substituted pyrimidinols). organic-chemistry.org Water is often an effective solvent for these ultrasound-promoted reactions. organic-chemistry.org Another effective precursor is mucobromic acid, which can react with acetamidine hydrochloride in the presence of sodium ethoxide to directly form 5-bromo-2-methylpyrimidine-4-carboxylic acid, a close derivative of the target compound. chemicalbook.com

| 3-Carbon Precursor | Amidine | Key Conditions/Promoters | Resulting Product Type | Reference |

|---|---|---|---|---|

| β-Keto esters | Acetamidine | Ultrasound irradiation, Water | 2-Methylpyrimidin-4-ols | thieme-connect.comorganic-chemistry.org |

| Mucobromic acid | Acetamidine hydrochloride | Sodium ethoxide, Ethanol | 5-Bromo-2-methylpyrimidine-4-carboxylic acid | chemicalbook.com |

| 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol sodium salt | Amidinium salts | Standard conditions | 2-Substituted pyrimidine-5-carboxylic esters | organic-chemistry.org |

More complex pyrimidine structures can be assembled through multi-step or multi-component reaction (MCR) sequences. These methods offer a high degree of flexibility and allow for the construction of diverse molecular libraries. sci-hub.se

A notable example is the regioselective, iridium-catalyzed multi-component synthesis that assembles pyrimidines from amidines and up to three different alcohol molecules. sci-hub.se This process proceeds through a cascade of condensation and dehydrogenation steps, forming specific C-C and C-N bonds. For instance, a 2,4,5-substituted pyrimidine can be formed using an amidine and two different primary alcohols. sci-hub.se While not a direct synthesis for the title compound, this methodology illustrates a sophisticated multi-component strategy for creating highly substituted pyrimidine cores that can be later functionalized.

Similarly, multi-step sequences are often employed for synthesizing fused ring systems like pyrimido[4,5-d]pyrimidines, which starts from functionalized pyrimidine precursors. mdpi.comrsc.org These syntheses underscore the strategic, step-wise construction of complex heterocyclic systems, a principle applicable to the formation of the pyrimidine core itself when simple cyclocondensation is not viable. mdpi.com

Targeted Bromination Strategies for Pyrimidinol Derivatives

For precursors like 2-methylpyrimidin-4-ol that lack the C5 bromine, a targeted bromination step is required. This relies on the principles of electrophilic aromatic substitution, where the existing substituents on the pyrimidine ring direct the incoming electrophile.

The bromination of 2-methylpyrimidin-4-ol is an electrophilic aromatic substitution reaction. The hydroxyl group at position 4 is an activating group, which electronically enriches the pyrimidine ring and directs incoming electrophiles to the adjacent position 5. Therefore, the direct bromination of 2-methylpyrimidin-4-ol typically yields the desired 5-bromo isomer with high regioselectivity.

The most commonly used brominating agent for this transformation is N-Bromosuccinimide (NBS). mdpi.com Other reagents like elemental bromine (Br₂) can also be employed. researchgate.net The reaction's selectivity is generally high due to the strong directing effect of the C4-hydroxyl (or its tautomeric keto form) group.

The efficiency and success of the bromination reaction depend heavily on the chosen solvent, temperature, and catalytic system. While halogens themselves are often not electrophilic enough to react with aromatic systems, the pyrimidinol ring is sufficiently activated for the reaction to proceed, sometimes without a strong Lewis acid catalyst. lumenlearning.comlibretexts.org

Commonly used solvents for the bromination of pyrimidinols include acetic acid, dichloromethane, and acetonitrile. mdpi.com When using NBS, the reaction can be effectively carried out in acetonitrile, often with gentle heating to 60 °C to ensure completion. mdpi.com For reactions involving elemental bromine, a solvent like acetic acid is often suitable. In some cases, particularly for less reactive aromatic systems, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) is used to polarize the halogen-halogen bond and increase the electrophilicity of the brominating agent. lumenlearning.comlibretexts.org Copper-based catalysts have also been developed for the aerobic oxybromination of phenols, using HBr as the bromine source and molecular oxygen as the oxidant, which represents a more sustainable approach. researchgate.net

| Brominating Agent | Catalyst/Promoter | Solvent | Typical Substrate | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | None or Trifluoroacetic acid | Acetonitrile, Dichloromethane, Sulfuric acid | Deactivated or activated arenes/heterocycles | mdpi.comorganic-chemistry.org |

| Bromine (Br₂) | Iron(III) Halide (e.g., FeBr₃) | Acetic Acid | General arenes, Pyrimidinols | lumenlearning.com |

| Tetrabutylammonium bromide | Vanadium pentoxide / H₂O₂ | Not specified | Aromatic compounds | organic-chemistry.org |

| HBr | Cu(NO₃)₂ / O₂ | Water | Arenes (aerobic oxybromination) | researchgate.net |

Derivatization from Precursor Compounds

An alternative synthetic route involves starting with a pre-functionalized pyrimidine ring and chemically modifying it to yield this compound. This approach is valuable when the required precursors for direct cyclocondensation are unavailable or when a different substitution pattern is already in place.

One such strategy involves the decarboxylation of 2-methyl-5-bromopyrimidine-4-carboxylic acid. This precursor is reported to be expensive, making the route less ideal for industrial production, but it remains a valid synthetic transformation. google.com Another potential pathway starts with a compound like 2-amino-5-bromopyrimidine. Through a sequence involving diazotization followed by a Sandmeyer-type reaction, the amino group could be converted to a hydroxyl group, yielding the target compound. google.com Such transformations highlight the versatility of pyrimidine chemistry, where one functional group can be converted into another to achieve the desired molecular architecture.

Hydrolysis of Halogenated Pyrimidine Intermediates

A prominent synthetic route to this compound involves the hydrolysis of a dihalogenated pyrimidine precursor, specifically 4-chloro-5-bromo-2-methylpyrimidine. sigmaaldrich.com This method hinges on the selective nucleophilic substitution of the chlorine atom at the 4-position of the pyrimidine ring by a hydroxyl group.

The reaction is typically carried out under alkaline conditions. The choice of base and solvent system is critical for achieving high yields and purity. A common procedure involves the use of potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH) as the base. The reaction is often performed in a solvent mixture, such as dimethyl sulfoxide (B87167) (DMSO) and water, at elevated temperatures.

Detailed research findings have established optimal conditions for this transformation. For instance, using potassium carbonate in a DMSO/water mixture at temperatures ranging from 60–80°C has been shown to be effective. This process, known as alkaline hydrolysis, efficiently converts the 4-chloro intermediate into the desired 4-hydroxy product, with reported yields between 88% and 92%.

Table 1: Reaction Conditions for Hydrolysis of 4-Chloro-5-bromo-2-methylpyrimidine

| Parameter | Condition |

| Starting Material | 4-Chloro-5-bromo-2-methylpyrimidine |

| Base | Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH) |

| Solvent | Dimethyl Sulfoxide (DMSO) / Water (1:1) |

| Temperature | 60–80°C |

| Reaction Time | 2–4 hours |

| Yield | 88–92% |

Sequential Halogenation and Functional Group Interconversion

An alternative and efficient approach to synthesizing this compound is through the direct bromination of 2-methylpyrimidin-4-ol. This method represents a sequential functional group interconversion, where a C-H bond at the 5-position of the pyrimidine ring is converted to a C-Br bond.

This electrophilic aromatic substitution is typically achieved using a brominating agent such as molecular bromine (Br₂) in an acidic medium. The reaction is often carried out in glacial acetic acid or hydrobromic acid (HBr). sci-hub.se The presence of an oxidizing agent, like hydrogen peroxide (H₂O₂), can facilitate the reaction. The electron-donating nature of the methyl group at the 2-position helps to direct the electrophilic bromine to the 5-position of the pyrimidine ring.

The reaction conditions for this bromination require careful control to ensure high selectivity and yield. The process is generally conducted at elevated temperatures, typically between 80–100°C, for a duration of 5 to 8 hours. This method has demonstrated high efficiency, with yields reaching up to 99.4%, although it necessitates stringent temperature management.

Table 2: Reagents and Conditions for Bromination of 2-methylpyrimidin-4-ol

| Parameter | Condition |

| Starting Material | 2-methylpyrimidin-4-ol |

| Brominating Agent | Bromine (Br₂) |

| Solvent | Glacial Acetic Acid or aqueous Hydrobromic Acid (20–50% w/w) |

| Catalyst/Oxidant | Hydrogen Peroxide (H₂O₂) (10–50% w/w) |

| Temperature | 80–100°C |

| Reaction Time | 5–8 hours |

| Yield | Up to 99.4% |

Synthetic Route Optimization and Scalability Considerations

The selection of an optimal synthetic route for this compound on an industrial scale requires a thorough analysis of various factors, including yield, cost, safety, and environmental impact. chemijournal.com Both the hydrolysis and sequential halogenation routes offer distinct advantages and disadvantages that must be weighed for large-scale production.

The sequential halogenation of 2-methylpyrimidin-4-ol boasts the highest reported yield. However, the use of hazardous materials like bromine and the exothermic nature of the reaction necessitate specialized equipment and stringent safety protocols, particularly for continuous flow reactors which are suitable for such processes.

On the other hand, the hydrolysis of 4-chloro-5-bromo-2-methylpyrimidine provides a balanced approach with high yields and moderate scalability. This route is generally considered to have a lower environmental impact compared to the halogenation method, which may produce waste from reagents like phosphorus oxychloride (POCl₃) if it's used in the synthesis of the chloro-intermediate.

Another synthetic strategy to consider is the cyclocondensation of functionalized precursors, such as the reaction of 2-bromomalonaldehyde (B19672) with methylamidine hydrochloride. While this method can directly produce the target molecule, it has been reported to have lower yields (around 43%) and can be limited by the availability and cost of the starting materials.

For industrial applications, a cost-effective and efficient protocol is paramount. chemijournal.com Optimization studies, potentially employing Design of Experiments (DoE), can be crucial in refining reaction conditions to maximize throughput while ensuring product purity. acs.org The development of a robust and scalable process is essential to meet the increasing demand for pyrimidine derivatives in various fields. google.com

Table 3: Comparative Analysis of Synthetic Routes for Industrial Viability

| Method | Relative Cost | Scalability | Environmental Impact | Key Considerations |

| Sequential Halogenation | Low | High | Moderate | Requires stringent temperature control; use of hazardous materials. |

| Hydrolysis of Chloro-intermediate | Moderate | High | Low | Balanced yield with good scalability. |

| Cyclocondensation | High | Moderate | Low | Limited by precursor availability and cost; lower yield. |

Chemical Reactivity and Transformation of 5 Bromo 2 Methylpyrimidin 4 Ol

Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Core

The pyrimidine ring in 5-Bromo-2-methylpyrimidin-4-ol is electron-deficient, which makes it susceptible to nucleophilic attack. This reactivity is a cornerstone of its chemical transformations.

The bromine atom at the 5-position and the hydroxyl group at the 4-position are the primary sites for nucleophilic substitution. The bromine atom, being a good leaving group, can be readily displaced by a variety of nucleophiles. This includes amines, thiols, and alkoxides, allowing for the introduction of diverse functional groups onto the pyrimidine core.

The hydroxyl group at the 4-position can also be replaced, although it typically requires activation to a better leaving group, for instance, through conversion to a sulfonate ester or by performing the reaction under acidic conditions to protonate the hydroxyl group.

The reactivity of the pyrimidine core is significantly influenced by the electronic properties of its substituents. The methyl group at the 2-position is an electron-donating group, which slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted pyrimidine. Conversely, the bromine atom at the 5-position is an electron-withdrawing group, which enhances the electrophilicity of the ring, making it more susceptible to nucleophilic substitution. smolecule.com

The position of substituents also plays a crucial role in determining the regioselectivity of nucleophilic substitution reactions. In pyrimidine systems, the C4 position is generally more reactive towards nucleophiles than the C2 position. stackexchange.com This preference is attributed to the greater electron deficiency at the C4 position, as indicated by frontier molecular orbital theory, which shows a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient at C4 compared to C2. stackexchange.com However, the presence of other substituents can alter this selectivity. For example, an electron-donating group at the C6 position can direct nucleophilic attack to the C2 position. wuxiapptec.com

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) of Dichloropyrimidines

| Substituent at C6 | Preferred Site of Nucleophilic Attack | Reference |

|---|---|---|

| Hydrogen | C4 | wuxiapptec.com |

| OMe | C2 | wuxiapptec.com |

| NHMe | C2 | wuxiapptec.com |

Cross-Coupling Reactions Involving this compound Derivatives

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Derivatives of this compound, particularly where the bromine atom is the reactive handle, are excellent substrates for these transformations.

The Suzuki-Miyaura cross-coupling reaction is a widely used palladium-catalyzed reaction that couples an organoboron compound with an organic halide. lumenlearning.comnih.gov The bromine atom in this compound derivatives makes them ideal candidates for this reaction. mdpi.com This reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a base, and a suitable solvent system. lumenlearning.commdpi.com

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The reaction is tolerant of a wide range of functional groups, making it highly versatile. mdpi.com

Table 2: Conditions for Suzuki-Miyaura Cross-Coupling of Halogenated Pyrimidines

| Catalyst | Base | Solvent | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | mdpi.com |

| Pd(OAc)₂ / SPhos | Na₂CO₃ | Ethanol | researchgate.net |

Besides the Suzuki-Miyaura reaction, other metal-catalyzed cross-coupling reactions can be employed to functionalize this compound derivatives. These include the Stille coupling (using organotin reagents), Sonogashira coupling (using terminal alkynes), and Negishi coupling (using organozinc reagents). researchgate.netjst.go.jpacs.org These reactions offer alternative pathways to introduce a wide array of substituents onto the pyrimidine ring, further highlighting the synthetic utility of this compound. researchgate.netacs.org

Oxidation and Reduction Pathways of the Pyrimidine System

The pyrimidine ring and its substituents can undergo both oxidation and reduction reactions, leading to further chemical diversity.

The methyl group at the 2-position can be oxidized to a carboxylic acid derivative under appropriate conditions. The pyrimidine ring itself can be resistant to oxidation, but strong oxidizing agents can lead to ring cleavage.

Reduction of the pyrimidine ring is also possible. For instance, if a nitro group were present on the ring, it could be selectively reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst. While this compound does not have a nitro group, this illustrates a potential reduction pathway for related derivatives.

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 2 Methylpyrimidin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 5-Bromo-2-methylpyrimidin-4-ol, ¹H NMR spectroscopy confirms the presence of all expected protons in their distinct chemical environments. The spectrum is consistent with the assigned structure, showing specific signals for the methyl protons, the aromatic proton on the pyrimidine (B1678525) ring, and the hydroxyl proton.

The methyl group (–CH₃) at the C2 position typically appears as a sharp singlet, as it has no adjacent protons to couple with. The single proton at the C6 position of the pyrimidine ring also manifests as a singlet. The hydroxyl (–OH) proton's signal is often broad and its chemical shift can be variable, depending on factors like solvent, concentration, and temperature.

Table 1: Representative ¹H NMR Data for this compound Note: Exact chemical shifts (δ) are dependent on the solvent used for analysis.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| –CH₃ (at C2) | ~ 2.4 - 2.6 | Singlet | 3H |

| –OH (at C4) | Variable (e.g., ~ 12.0 - 13.0) | Broad Singlet | 1H |

| C6–H | ~ 8.0 - 8.2 | Singlet | 1H |

¹³C NMR spectroscopy would further complement the structural assignment by identifying the five distinct carbon environments in the molecule, including the methyl carbon, the four carbons of the pyrimidine ring (two of which are quaternary), with shifts influenced by the attached bromine, oxygen, and nitrogen atoms.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns under ionization. The molecular formula of the compound is C₅H₅BrN₂O, corresponding to a molecular weight of approximately 189.01 g/mol leyan.com.

A key feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two prominent peaks in the high-mass region of the spectrum: the molecular ion peak (M⁺) and an (M+2)⁺ peak of almost equal intensity.

Electron impact (EI) ionization would likely lead to characteristic fragmentation of the pyrimidine ring. Common fragmentation pathways for pyrimidine derivatives can involve the loss of small, stable molecules or radicals.

Table 2: Expected Mass Spectrometry Data for this compound

| m/z Value | Ion Assignment | Notes |

| 189 | [C₅H₅⁷⁹BrN₂O]⁺ (M⁺) | Molecular ion peak with the ⁷⁹Br isotope. |

| 191 | [C₅H₅⁸¹BrN₂O]⁺ ([M+2]⁺) | Isotopic molecular ion peak with the ⁸¹Br isotope; expected to have a relative intensity similar to the M⁺ peak. |

| Fragments | e.g., [M-CO]⁺, [M-Br]⁺ | Lower mass fragments resulting from the cleavage of the parent molecule. The loss of a bromine radical or a carbon monoxide molecule are plausible initial fragmentation steps. libretexts.orgsapub.org |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) and its higher-resolution counterpart, Ultra-Performance Liquid Chromatography (UPLC), are essential analytical techniques for determining the purity of chemical compounds and analyzing mixtures. For this compound, these methods are used to quantify its purity and detect any potential impurities from the synthesis process.

A certificate of analysis for this compound reports a purity of 99.94% as determined by HPLC, indicating a very high degree of chemical purity leyan.com. The analysis is typically performed using a reverse-phase (RP) method. In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. A common mobile phase for a compound like this would be a gradient mixture of water and a polar organic solvent such as acetonitrile, often with an acid modifier like formic acid or phosphoric acid to ensure sharp peak shapes sielc.com. UPLC, which uses smaller particle sizes in the column, can offer faster analysis times and improved resolution compared to traditional HPLC sielc.com.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for unambiguously determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This method provides precise coordinates of each atom, allowing for the accurate measurement of bond lengths, bond angles, and the detailed study of intermolecular interactions that dictate how molecules pack together in a crystal lattice.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The crystal structure of this compound is stabilized by a network of non-covalent intermolecular interactions. These interactions are crucial for the formation and stability of the crystal lattice.

Hydrogen Bonding: The presence of a hydroxyl group (–OH) and ring nitrogen atoms makes hydrogen bonding a dominant interaction. The hydroxyl group can act as a hydrogen bond donor, while the lone pairs on the ring nitrogen atoms can act as acceptors. This typically leads to the formation of robust supramolecular structures, such as dimers or extended chains, which are common motifs in crystal engineering ias.ac.in.

Halogen Bonding: A significant interaction involving the bromine atom is halogen bonding. The bromine atom, when covalently bonded to the electron-withdrawing pyrimidine ring, possesses a region of positive electrostatic potential on its outer surface, known as a σ-hole acs.orgacs.org. This electrophilic region can interact favorably with an electron-rich atom (a Lewis base), such as an oxygen or nitrogen atom from a neighboring molecule acs.org. This C–Br···O or C–Br···N interaction is highly directional and contributes significantly to the stability and architecture of the crystal packing nih.govnih.gov. The strength of this interaction depends on the polarizability of the halogen, making bromine a good halogen bond donor acs.org.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these varied intermolecular interactions within the crystal, providing a fingerprint of the crystal packing rsc.org.

Tautomeric Forms in Crystalline State

Compounds like this compound can exist in different tautomeric forms. Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. For this molecule, keto-enol tautomerism is possible:

This compound (the "enol" form)

5-Bromo-2-methyl-1H-pyrimidin-4(3H)-one (the "keto" or "amide" form)

While the name "pyrimidin-4-ol" suggests the enol form, the keto tautomer is often more stable and is the predominant form found in the solid state for many related pyrimidinone structures. The stability of the keto form is often attributed to its ability to form strong N–H···O=C hydrogen bonds, which are highly effective in creating stable crystal lattices.

X-ray crystallography provides the definitive answer to which tautomeric form exists in the crystal. By precisely locating the position of the labile proton, it can be determined whether it is bonded to the oxygen atom (the -ol form) or a ring nitrogen atom (the -one form). The study of tautomerism is crucial as different tautomers can exhibit distinct chemical and physical properties acs.org.

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Methylpyrimidin 4 Ol

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a fundamental tool for exploring the electronic properties and reactivity of 5-Bromo-2-methylpyrimidin-4-OL. These calculations offer insights into the molecule's behavior at a quantum level, providing a basis for understanding its chemical characteristics. For instance, DFT calculations can predict that the pyrimidine (B1678525) ring is planar, with the bromine atom exerting an electron-withdrawing effect that creates a partial positive charge at the C5 position.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity.

Table 1: Frontier Molecular Orbital (FMO) Data for Related Pyrimidine Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| (E)-6-(but-2-en-2-yl)-2-methylpyrimidin-4-ol | -8.2 to -8.8 (predicted) | -0.5 to +0.5 (predicted) | 4.2 to 5.0 (predicted) smolecule.com |

| 6-(3-bromophenyl)-2-methylpyrimidin-4-ol | Not specified | Not specified | ~5.2 smolecule.com |

| Diaminopyrimidine systems | Not specified | Not specified | 4.198 to 4.667 |

This table presents data for related compounds to provide context for the potential FMO properties of this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack), typically color-coded with red and blue, respectively. researchgate.netmdpi.com

For a molecule like this compound, the MEP map would likely show negative potential around the nitrogen atoms and the oxygen atom of the hydroxyl group, indicating these are sites for electrophilic attack. researchgate.net Conversely, the hydrogen atoms and the region around the bromine atom, due to its electron-withdrawing nature, would exhibit positive potential, suggesting susceptibility to nucleophilic attack. researchgate.net

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions involving this compound. These calculations can model transition states and reaction pathways, providing a deeper understanding of how reactions proceed. researchgate.net

For instance, the bromine atom at the 5-position is a key functional group that can participate in various reactions. It can be substituted by nucleophiles, and quantum chemical calculations can help predict the feasibility and mechanism of such substitution reactions. Similarly, the hydroxyl group can be oxidized, and the methyl group can undergo oxidation to a carboxylic acid. Computational studies on related pyrimidine derivatives have been used to investigate reaction pathways for reactions like Suzuki cross-coupling. researchgate.netmdpi.com

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide insights into the conformational flexibility and dynamic behavior of molecules over time. nih.gov While specific MD simulation studies on this compound were not found in the search results, this technique would be valuable for understanding its conformational landscape.

Biological Activities and Mechanistic Studies of 5 Bromo 2 Methylpyrimidin 4 Ol and Its Derivatives

Antimicrobial Efficacy and Spectrum of Activity

Pyrimidine (B1678525) derivatives are widely investigated for their antimicrobial properties. While specific studies on 5-Bromo-2-methylpyrimidin-4-ol are limited, research on structurally similar compounds provides significant insights into their potential as antimicrobial agents. The presence of a halogen, such as bromine, on the pyrimidine nucleus is often associated with enhanced antimicrobial activity. researchgate.net

Derivatives of 5-bromo-pyrimidine have demonstrated notable antibacterial effects. For instance, a study on new derivatives of pyrimido[4,5-e] smolecule.comoxadiazine, synthesized from 5-bromo-2-chloro-pyrimidine, showed activity against both Gram-positive and Gram-negative bacteria. researchgate.net The introduction of different substituted phenyl groups influenced the spectrum and potency of these derivatives.

Below is a data table summarizing the antibacterial activity of selected 5-bromo-pyrimidine derivatives against various bacterial strains.

| Compound ID | Substituent (R) | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |

| 3d | 3-Nitrophenyl | - | + | ++ | - |

| 3g | 4-Methylphenyl | - | - | ++ | - |

| 3h | 4-Methoxyphenyl | + | ++ | - | - |

| 4a | Phenyl | + | - | - | - |

| Data derived from a study on pyrimido[4,5-e] smolecule.comoxadiazine derivatives. researchgate.net Key: (++) Highly sensitive, (+) Moderately sensitive, (-) Slightly sensitive. |

These findings underscore that the 5-bromo-pyrimidine core is a viable template for developing new antibacterial agents. The antimicrobial mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis, though specific pathways can vary depending on the derivative. researchgate.net

Anticancer Potential and Cell Line Specificity

The anticancer potential of pyrimidine analogs is well-documented, with drugs like 5-Fluorouracil being a mainstay in chemotherapy. beilstein-journals.org Derivatives of 5-substituted pyrimidines are of particular interest. Studies on 5-substituted 6-methylpyrimidine-4-ol derivatives have shown activity against human colon cancer cell lines such as HCT 116 and Caco-2. researchgate.net

The presence of a bromine atom can significantly influence anticancer activity. In studies of other heterocyclic compounds, the inclusion of bromine was found to enhance pro-oxidative and pro-apoptotic properties in cancer cells. nih.gov For pyrimidine derivatives, this could translate to increased efficacy. The evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives against the NCI-60 panel of human tumor cell lines revealed that certain compounds exhibited potent and broad-spectrum growth inhibition. nih.gov The study highlighted the sensitivity of leukemia and melanoma cell lines to specific derivatives. nih.gov For example, compounds showed significant growth inhibition percentages against cell lines like SK-MEL-5 (melanoma) and HL-60 (leukemia). nih.gov

The specificity of a compound against different cancer cell lines is crucial for targeted therapy. cancercontrol.infoplos.org The table below illustrates the growth inhibitory effects of selected pyrimidine derivatives on various cancer cell lines, demonstrating this specificity.

| Compound | Cancer Panel | Cell Line | Growth Inhibition (%) |

| 12c | Leukemia | MOLT-4 | >100 |

| 12d | Leukemia | HL-60(TB) | >101 |

| 12f | Renal Cancer | UO-31 | >100 |

| 12j | Melanoma | SK-MEL-5 | >100 |

| Data adapted from NCI-60 single-dose screening of 4-aminopyrazolo[3,4-d]pyrimidine derivatives at 10 µM concentration. nih.gov A value >100 indicates cell lethality. |

These results suggest that this compound derivatives could act as scaffolds for novel anticancer agents, with their efficacy being highly dependent on other substitutions and the genetic makeup of the target cancer cell line. nih.govcancercontrol.info

Antiviral Properties and Inhibition Mechanisms

N-heterocyclic compounds, including pyrimidines, are a rich source of antiviral agents. nih.govmdpi.com The structural similarity of pyrimidine analogs to nucleobases allows them to interfere with viral replication. An isomer of the title compound, 5-Bromo-6-methylpyrimidin-4-ol, has been reported to possess antiviral properties. ontosight.ai

The mechanism of antiviral action often involves the inhibition of critical viral enzymes. For example, many nucleoside analogs function by inhibiting viral RNA-dependent RNA polymerase (RdRp), a key enzyme for the replication of many RNA viruses like influenza. asm.org Other potential targets include enzymes like inosine-5'-monophosphate dehydrogenase (IMPDH), which is crucial for the synthesis of guanine (B1146940) nucleotides necessary for viral genome replication. nih.gov

Studies on 5-substituted uridine (B1682114) derivatives have provided concrete evidence of antiviral efficacy. For instance, 5-(1-methoxy-2-bromoethyl)-2'-deoxyuridine, a bromo-substituted analog, exhibited activity against Herpes simplex virus type 1 (HSV-1). beilstein-journals.org This highlights the potential of the bromo-pyrimidine motif in the design of new antiviral drugs. The development of such compounds is critical, as viral infections continue to pose a significant global health threat. nih.gov

Investigation of Enzyme Inhibition and Receptor Modulation

The biological activities of this compound derivatives are often rooted in their ability to interact with specific enzymes and receptors. Pyrimidine-based molecules have been successfully designed as inhibitors of a wide range of enzymes. For example, pyrimidineamine derivatives have been identified as species-selective inhibitors of S-adenosylmethionine decarboxylase (AdoMetDC) in Trypanosoma brucei, the parasite responsible for African sleeping sickness. nih.gov Mechanism of inhibition studies revealed that these compounds could act as reversible, competitive inhibitors. nih.gov

Beyond enzyme inhibition, pyrimidine scaffolds are used to develop receptor modulators. Research into antagonists for receptors relevant to neurological conditions like Parkinson's disease has utilized 4-substituted 5-bromo-6-methylpyrimidine monomers as key building blocks. researchgate.net Similarly, derivatives of 5-bromo-2-methylpyridin-3-ol (B1281786) (a pyridine (B92270) isostere) have been synthesized as selective ligands for nicotinic acetylcholine (B1216132) receptors, which are targets for reducing alcohol intake. nih.gov These examples demonstrate the versatility of the brominated heterocyclic core in targeting diverse proteins, suggesting that this compound could serve as a precursor for developing highly specific enzyme inhibitors or receptor modulators.

Molecular Target Identification and Binding Interactions

Identifying the precise molecular target of a bioactive compound is a critical step in drug discovery. rsc.org For derivatives of this compound, this process would likely involve affinity-based methods, where the compound is used as a "bait" to capture its binding partners from cell lysates. rsc.org

Computational and structural studies help to elucidate the specific interactions that stabilize the binding of a ligand to its target. For pyrimidine derivatives, noncovalent interactions such as hydrogen bonds and halogen bonds are crucial. researchgate.net The hydroxyl group at the 4-position and the nitrogen atoms within the pyrimidine ring of this compound can act as hydrogen bond donors and acceptors, respectively.

Furthermore, the bromine atom at the 5-position can participate in halogen bonding, a highly directional interaction between an electrophilic region on the halogen and a nucleophilic site on the protein. researchgate.net These interactions, along with hydrophobic interactions from the methyl group, contribute to the compound's binding affinity and selectivity for its molecular target, which could be the active site of an enzyme or a binding pocket on a receptor. researchgate.net

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. collaborativedrug.com For derivatives of this compound, SAR studies help to optimize potency and selectivity.

Key SAR findings for related pyrimidine derivatives can be summarized as follows:

The Pyrimidine Core : The pyrimidine ring itself serves as a crucial scaffold. The nitrogen atoms are key for forming hydrogen bonds, and substitution of these nitrogens with carbon can lead to a complete loss of activity, as seen in studies of AdoMetDC inhibitors. nih.gov

The Bromine Substituent : The bromine atom at position 5 is often critical for enhanced bioactivity. It can increase lipophilicity, improving cell membrane permeability, and participate in halogen bonding within the target's active site. nih.govresearchgate.net Its presence has been linked to higher potency in both antimicrobial and anticancer contexts.

The following table outlines key SAR observations for bioactive pyrimidine derivatives.

| Structural Feature / Modification | Position | Effect on Biological Activity | Reference |

| Substitution of N1 with CH | 1 | Complete loss of enzyme inhibitory activity. | nih.gov |

| Amino Group | 2 | Important for binding; its position relative to ring nitrogens is critical. | nih.gov |

| Bromine Atom | 5 | Generally enhances bioactivity (anticancer, antimicrobial). | nih.gov |

| Aryl/Heterocyclic Groups | Varies | Influences potency and selectivity against specific cell lines or microbial strains. | nih.gov |

Systematic SAR studies, combining chemical synthesis with biological testing, are essential for transforming a promising scaffold like this compound into a refined drug candidate. rsc.orgrsc.org

Applications of 5 Bromo 2 Methylpyrimidin 4 Ol in Specialized Chemical Fields

Utility as a Versatile Intermediate in Medicinal Chemistry

In the field of medicinal chemistry, the pyrimidine (B1678525) core is a common feature in many biologically active molecules. The unique substitutions on 5-Bromo-2-methylpyrimidin-4-ol provide multiple reaction sites for chemists to build upon, leading to the development of new therapeutic agents.

Kinase inhibitors are a crucial class of drugs that target protein kinases, enzymes that are instrumental in cell signaling and growth. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Pyrimidine derivatives are frequently used to design kinase inhibitors. For instance, a series of novel 5-bromo-pyrimidine analogues have been synthesized and evaluated for their potential as Bcr/Abl tyrosine kinase inhibitors. nih.gov In these syntheses, the bromo-pyrimidine core serves as a key building block. nih.gov The resulting compounds have shown potent activity against various cancer cell lines, suggesting their potential as leads for new anticancer therapies. nih.gov

| Compound Type | Target | Therapeutic Area |

| 5-Bromo-pyrimidine derivatives | Bcr/Abl tyrosine kinase | Cancer |

| Pyrazolo[1,5-a]pyrimidine derivatives | BMPR2, ALK1, ALK2, ALK3, TGFBR2, VEGFR2 | Cancer, Pulmonary Arterial Hypertension |

This table summarizes the application of pyrimidine-based compounds in the development of kinase inhibitors.

The complement system is a part of the immune system that enhances the ability of antibodies and phagocytic cells to clear microbes and damaged cells. Factor D is a key enzyme in the alternative pathway of the complement system. nih.govnih.gov Inhibitors of Factor D are being investigated for the treatment of complement-mediated diseases like paroxysmal nocturnal hemoglobinuria (PNH). nih.govnih.govhaematologica.org The development of oral Factor D inhibitors, such as danicopan (B606937), represents a significant advancement in treating these conditions. nih.govnih.govhaematologica.org While the direct synthesis of danicopan from this compound is not explicitly detailed in the provided results, the pyrimidine scaffold is a common feature in such inhibitors, highlighting the importance of pyrimidine intermediates in this area of research.

The versatility of the 5-bromo-pyrimidine scaffold extends to the development of other therapeutic agents. For example, 2-amino-5-bromo-6-methyl-4(3H)-pyrimidinone has been reported to induce interferon, which plays a role in antiviral responses. nih.gov Although some derivatives have shown activity against various viruses, their efficacy was often close to their toxic levels. nih.gov This highlights the ongoing need for the synthesis and evaluation of new pyrimidine derivatives to identify compounds with improved therapeutic windows.

Challenges, Future Directions, and Emerging Research Opportunities for 5 Bromo 2 Methylpyrimidin 4 Ol

Development of Greener Synthetic Methodologies

The traditional synthesis of pyrimidine (B1678525) derivatives often involves multi-step processes with harsh reagents and solvents, leading to environmental concerns. A significant challenge and opportunity lie in the development of more sustainable and efficient synthetic routes to 5-Bromo-2-methylpyrimidin-4-ol and its precursors.

Current research in heterocyclic chemistry is increasingly focused on green chemistry principles. Methodologies such as microwave-assisted synthesis have shown considerable promise in accelerating reaction times, improving yields, and reducing energy consumption for the synthesis of various pyrimidine derivatives. mdpi.comnih.govrsc.orgrsc.orgnih.gov For instance, microwave irradiation has been successfully employed in the synthesis of bis(imidazo[1,2-a]pyrimidine) derivatives, demonstrating significant rate enhancements compared to conventional heating methods. nih.gov One-pot multicomponent reactions, which minimize waste by combining several synthetic steps into a single operation, represent another promising avenue for the greener synthesis of functionalized pyrimidines. rsc.org

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Related Pyrimidine Derivatives

| Reaction Type | Conventional Method (Heating) | Microwave-Assisted Method | Advantages of Microwave-Assisted Synthesis | Reference |

| Synthesis of Spiro-derivatives | 2-5 hours reaction time | 5-15 minutes reaction time | Reduced reaction time, improved yields, environmentally friendly | mdpi.com |

| Bromination of Acetophenones | N/A | High regioselectivity | Improved selectivity and reactivity | nih.gov |

| Synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones | Lower yields | High yields | Higher efficiency and yields | rsc.orgrsc.org |

| Lewis Acid-Catalyzed Cyclization | N/A | Efficient synthesis of pyrimidines | Use of a catalyst and microwave irradiation for efficiency | rsc.org |

Exploration of Novel Bioactive Derivatives

The 5-bromopyrimidine (B23866) scaffold is a well-established pharmacophore present in numerous biologically active compounds. nih.gov A primary area of future research for this compound is its use as a starting material for the synthesis of novel bioactive derivatives with potential therapeutic applications. The bromine atom at the 5-position is particularly useful as it allows for a variety of cross-coupling reactions to introduce diverse functional groups. google.com

Research has demonstrated that derivatives of 5-bromopyrimidines exhibit a wide range of biological activities, including:

Tyrosine Kinase Inhibition: A number of studies have reported the synthesis of 5-bromopyrimidine derivatives as potent inhibitors of tyrosine kinases, such as Bcr/Abl, which are implicated in certain types of cancer. nih.govresearchgate.netresearchgate.net These derivatives often serve as alternatives to existing therapies. nih.gov

Antimicrobial Activity: The pyrimidine nucleus is a core component of many antimicrobial agents. researchgate.net Derivatives synthesized from brominated pyrimidines have shown activity against various bacterial and fungal strains. ontosight.aisemanticscholar.org

Anticancer Activity: Beyond kinase inhibition, novel 5-bromopyrimidine analogues have been evaluated for their cytotoxic activity against various cancer cell lines, including human colon, lung, and myeloid leukemia cell lines. nih.govnih.gov

Focal Adhesion Kinase (FAK) Inhibition: F-18 labeled 5-bromopyrimidines have been developed as radiotracers for tumor imaging, targeting Focal Adhesion Kinase (FAK). nih.govacs.org

Future work should focus on the systematic exploration of the chemical space around the this compound core. By employing modern synthetic techniques like parallel synthesis and high-throughput screening, libraries of novel derivatives can be generated and tested for a broad range of biological activities.

Table 2: Bioactive Derivatives from 5-Bromopyrimidine Scaffolds

| Derivative Class | Starting Material | Biological Activity | Therapeutic Potential | Reference |

| Substituted Pyrimidines | 5-Bromo-2,4-dichloropyrimidine | Bcr/Abl Tyrosine Kinase Inhibition | Anticancer (Leukemia) | nih.govresearchgate.net |

| Halogenated Pyrimidinols | 5-Bromo-6-chloro-2-methylpyrimidin-4-ol | Antimicrobial | Antibacterial | |

| F-18 Labeled Pyrimidines | 5-Bromopyrimidines | Focal Adhesion Kinase (FAK) Inhibition | Tumor Imaging | nih.govacs.org |

| Thiazole-Pyrimidine Hybrids | N/A | Antiproliferative | Anticancer | nih.gov |

| Benzothiazole Pyrimidines | Guanidinobenzothiazole | Antibacterial, Antifungal | Antimicrobial | semanticscholar.org |

Advanced Mechanistic Insights through Integrated Experimental and Computational Approaches

A deeper understanding of the structure-property relationships of this compound is crucial for its rational design into functional molecules. The integration of advanced experimental techniques with computational modeling offers a powerful approach to gain detailed mechanistic insights.

Experimental methods such as X-ray crystallography can provide precise information about the solid-state structure and intermolecular interactions of pyrimidine derivatives. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) are invaluable for structure elucidation and studying dynamic processes in solution. mdpi.com

Computational approaches, particularly Density Functional Theory (DFT), have become indispensable tools in modern chemistry. mdpi.comjchemrev.com DFT calculations can be used to predict a wide range of properties, including:

Electronic Structure and Reactivity: Understanding the distribution of electrons and the location of frontier molecular orbitals can help predict the most likely sites for chemical reactions. mdpi.com

Tautomeric Equilibria: For molecules like this compound, which can exist in different tautomeric forms (e.g., the keto-enol tautomerism between the pyrimidin-4-ol and pyrimidin-4-one forms), computational studies can predict the relative stability of these tautomers in different environments. researchgate.net This is critical as different tautomers can exhibit distinct biological activities.

Interaction with Biological Targets: Molecular dynamics (MD) simulations can model the interaction of pyrimidine derivatives with proteins and other biological macromolecules, providing insights into their mechanism of action at the molecular level. nih.gov

Future research should focus on a synergistic approach, where computational predictions guide experimental design, and experimental results are used to validate and refine computational models. This integrated strategy will accelerate the discovery of new applications for this compound and its derivatives.

Table 3: Integrated Experimental and Computational Techniques for Mechanistic Insights

| Technique | Type | Information Gained | Relevance to this compound | Reference |

| X-ray Crystallography | Experimental | Solid-state structure, bond lengths, intermolecular interactions | Understanding crystal packing and non-covalent interactions | |

| Nuclear Magnetic Resonance (NMR) | Experimental | Molecular structure in solution, dynamic processes | Confirming the structure of derivatives and studying tautomerism | mdpi.com |

| Density Functional Theory (DFT) | Computational | Electronic structure, reactivity, spectroscopic properties, tautomer stability | Predicting reaction sites and the most stable form of the molecule | jchemrev.com |

| Molecular Dynamics (MD) Simulations | Computational | Interaction with biological targets, conformational changes | Understanding the mechanism of biological activity | nih.gov |

| Electron Transmission Spectroscopy (ETS) | Experimental/Computational | Electron affinity, location of unoccupied molecular orbitals | Probing the electronic structure and potential for electron capture | aip.org |

Expanding Applications in Catalysis and Materials Science

While the primary focus of research on pyrimidine derivatives has been in the pharmaceutical and agrochemical sectors, there is a growing interest in their application in catalysis and materials science. The unique electronic and structural properties of this compound make it a candidate for these emerging fields.

The nitrogen atoms in the pyrimidine ring can act as ligands, coordinating to metal centers to form coordination polymers or metal-organic frameworks (MOFs). tandfonline.com The bromine atom provides a reactive handle for further functionalization, allowing for the tuning of the material's properties. Such materials could have applications in gas storage, separation, or heterogeneous catalysis.

In polymer science, 5-bromopyrimidines can be used as monomers in polymerization reactions. chemimpex.com The resulting polymers could possess interesting optical or electronic properties, making them suitable for applications in electronics and coatings. chemimpex.combiosynth.com The ability to precisely modify the pyrimidine core allows for the design of materials with tailored properties.

Future research in this area should explore the synthesis and characterization of novel polymers and coordination compounds derived from this compound. Investigating the catalytic activity of its metal complexes and the physical properties of its polymeric materials could open up new and valuable applications for this versatile compound.

Table 4: Potential Applications in Catalysis and Materials Science

| Application Area | Rationale | Key Structural Features | Potential Research Direction | Reference |

| Coordination Polymers/MOFs | Pyrimidine nitrogen atoms can act as ligands for metal ions. | Nitrogen lone pairs | Synthesis and characterization of metal complexes with this compound as a ligand. | tandfonline.com |

| Functional Polymers | The brominated pyrimidine can act as a monomer in polymerization reactions. | Reactive bromine atom, aromatic ring | Development of novel polymers with tailored optical and electronic properties. | chemimpex.comfluorochem.co.uk |

| Agrochemicals | Pyrimidine derivatives are known to have herbicidal and fungicidal properties. | Heterocyclic core | Synthesis and screening of derivatives for agrochemical activity. | chemimpex.com |

| Organic Synthesis Intermediate | The bromine atom allows for various cross-coupling reactions. | C-Br bond | Utilization in Suzuki, Heck, and other coupling reactions to build complex molecules. | google.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.